3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid
Description
3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at position 2, a chlorine substituent at position 3, and a methyl(prop-2-yn-1-yl)amino group at position 4. The propargyl (prop-2-yn-1-yl) group introduces steric and electronic effects that influence reactivity, while the carboxylic acid moiety enables hydrogen bonding, affecting crystallinity and solubility .
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-chloro-6-[methyl(prop-2-ynyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-6-13(2)8-5-4-7(11)9(12-8)10(14)15/h1,4-5H,6H2,2H3,(H,14,15) |
InChI Key |
YLZFYTLQKILAFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amination base | Triethylamine (1.1 eq) | Neutralizes HCl formed, drives reaction |
| Solvent | Dichloromethane or Acetonitrile | Good solubility and reaction medium |
| Temperature | Room temperature to 50 °C | Mild heating may improve reaction rate |
| Reaction time | 6–24 hours | Depends on scale and reagent purity |
| Purification | Recrystallization or silica gel chromatography | Ensures >95% purity |
Optimization of these parameters is crucial for maximizing yield and minimizing side reactions, especially to prevent hydrolysis or deactivation of the propargyl group.
Industrial Scale Preparation Considerations
- Continuous Flow Reactors
Industrial synthesis benefits from continuous flow systems that allow precise control over reaction time, temperature, and mixing, improving reproducibility and yield. - Automated Systems
Automation reduces human error and enhances safety when handling reactive intermediates like propargyl amines and chlorinated pyridines. - Solvent and Waste Management
Selection of environmentally benign solvents and efficient recovery systems is essential for sustainable production.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Nucleophilic Substitution | Methyl(prop-2-yn-1-yl)amine, base, solvent | Introduction of methyl(prop-2-yn-1-yl)amino group at 6-position |
| Chlorination (Sandmeyer) | t-BuONO, CuCl2, THF/CH3CN, 70 °C | Introduction of chloro group at 3-position |
| Oxidation | KMnO4 (acidic medium) | Potential oxidation of side chains if uncontrolled |
| Reduction | NaBH4 or LiAlH4 | Reduction of carboxylic acid to alcohol (undesired here) |
The compound’s functional groups allow for selective transformations, but care must be taken to preserve the integrity of the propargyl amine and carboxylic acid moieties during synthesis.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 g/mol |
| Key Functional Groups | Pyridine ring, chloro substituent, propargyl amino, carboxylic acid |
| Yield Range (Reported) | 70–85% (depending on method and scale) |
| Purity | Typically >95% after purification |
| Solubility | Moderate in polar solvents (due to carboxylic acid) |
Summary Table: Preparation Methods Overview
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Amination of 2-chloronicotinic acid | Methyl(prop-2-yn-1-yl)amine, triethylamine, DCM | Straightforward, good yield | Requires careful control of temperature |
| Nitration-Reduction-Alkylation | Nitration reagents, reducing agents, propargyl bromide | Versatile, allows functional group manipulation | Multi-step, longer synthesis time |
| Sandmeyer Chlorination | t-BuONO, CuCl2, THF/CH3CN, 70 °C | Efficient halogenation | Requires handling of diazonium salts |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid with structurally related pyridinecarboxylic acid derivatives, highlighting substituent variations, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Halogen Position: The chlorine at position 3 in the target compound contrasts with 5-chloro derivatives (e.g., 10b in ), which may alter electronic distribution and reactivity. Bromine at position 3 (as in ) increases steric bulk and polarizability compared to chlorine. Amino Group Variations: The methyl(prop-2-yn-1-yl)amino group introduces a propargyl moiety, enhancing reactivity in click chemistry or cross-coupling reactions compared to aryl-substituted amines (e.g., benzothiazolylamino in ).
Hydrogen Bonding and Solubility :
- Carboxylic acid groups enable strong hydrogen bonding, critical for crystal packing (as discussed in ). However, bulky substituents like propargyl or benzothiazolyl groups may reduce solubility in polar solvents.
Synthetic Yields :
- Derivatives with fused rings (e.g., pyrrolo[2,3-c]pyridine in ) show variable yields (71–95%), likely due to steric challenges during cyclization. The target compound’s propargyl group may require specialized conditions for efficient synthesis.
Its applications focus on synthetic utility rather than bioactivity.
Industrial Applications :
- Halogenated pyridinecarboxylic acids (e.g., 3-Bromo-6-chloro-2-pyridinecarboxylic acid ) are widely used in drug discovery. The target compound’s propargyl group may offer advantages in modular synthesis for tailored intermediates.
Biological Activity
3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structural features, including a pyridine ring with chloro, methyl, and propynyl substituents, suggest diverse biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 224.64 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Central structure providing aromaticity |
| Chloro Group | Enhances electrophilicity |
| Methyl Group | Contributes to steric effects |
| Propynyl Amino Group | Facilitates bioorthogonal reactions |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit varying degrees of antimicrobial activity. For example, derivatives containing pyridine rings have shown effectiveness against several bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
A comparative analysis of MIC values for related compounds can provide insights into the potential efficacy of this compound:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6-Chloro-2-Pyridinecarboxylic Acid | 12.5 | Staphylococcus aureus |
| 2-Chloro-4-Aminopyridine | 10.0 | Escherichia coli |
| 3-Chloro-6-[methyl(prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid | TBD | TBD |
Case Studies
-
Case Study: Antimicrobial Efficacy
- A study investigated the antimicrobial properties of a series of pyridine derivatives, including those with chloro and propynyl substitutions. Results indicated that these compounds effectively inhibited growth in multiple bacterial strains, suggesting that 3-Chloro-6-[methyl(prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid may possess similar properties.
-
Case Study: Neuroprotective Effects
- Research into related pyridine compounds has shown neuroprotective effects against oxidative stress in neuronal cell lines. These findings indicate that further investigation into the neuroprotective potential of 3-Chloro-6-[methyl(prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid could be beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
